AGN 205327
Description
AGN 205327 is a synthetic retinoid acid receptor (RAR) agonist with demonstrated activity across RARα, RARβ, and RARγ subtypes. Its EC50 values for these receptors are 3766 nM (RARα), 734 nM (RARβ), and 32 nM (RARγ), indicating a marked preference for RARγ activation . The compound is characterized by high purity (96.66%–99.92%) and is available in research-grade quantities (1–500 mg) . While its clinical applications remain under investigation, this compound has been utilized in preclinical studies to explore RARγ-mediated mechanisms in cancer progression and inflammatory responses .
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.47 |
SMILES |
CC(CCC1(C)C)(C2=C1C=C(/C(C3=CC4=C(N3)C=CC(C(O)=O)=C4)=N/O)C=C2)C |
Synonyms |
(Z)-2-((hydroxyimino)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-1H-indole-5-carboxylic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
AGN 205327 belongs to a family of retinoid receptor modulators with diverse pharmacological profiles. Below is a detailed comparison with structurally or functionally related compounds:
AGN 194310 (VTP-194310)
- Target : Pan-RAR antagonist (RARα, RARβ, RARγ).
- Binding Data : Kd values of 3 nM (RARα), 2 nM (RARβ), 5 nM (RARγ) .
- Purity : ≥98% .
- Clinical Status : Research tool compound.
- Key Differentiation : AGN 194310 blocks all RAR subtypes, whereas this compound acts as an agonist with RARγ selectivity .
AGN 195183 (IRX-5183; VTP-195183)
- Target : RARα-selective agonist.
- Binding Data : Kd = 3 nM (RARα); inactive at RARβ/γ .
- Selectivity : >1000-fold selectivity for RARα over RARβ/γ.
- Purity : 99.81% .
- Clinical Status : Investigated in phase I/II trials for dermatological disorders.
- Key Differentiation : AGN 195183’s exclusive RARα activation contrasts with this compound’s RARγ-predominant agonism .
AGN 196996
- Target : RARα-selective antagonist.
- Binding Data : Ki = 2 nM (RARα); minimal activity at RARβ (Ki = 1087 nM) and RARγ (Ki = 8523 nM) .
- Selectivity : >500-fold selectivity for RARα.
- Purity : 97.3% .
- Clinical Status : Preclinical research.
- Key Differentiation : AGN 196996 inhibits RARα, while this compound activates RARγ, suggesting opposing therapeutic applications .
AM580
- Target : RARα agonist.
- Binding Data : EC50 = 8 nM (RARα) .
- Selectivity: No significant activity at RARβ/γ or RXRs.
- Purity : 99.12% .
- Clinical Status : Research use only.
- Key Differentiation: AM580’s RARα specificity contrasts with this compound’s RARγ bias, highlighting divergent pathways for modulating retinoid signaling .
Bexarotene
- Target : RXR agonist.
- Binding Data : EC50 = 25 nM (RXRα/β/γ) .
- Purity : 98.5% .
- Clinical Status : FDA-approved for cutaneous T-cell lymphoma.
- Key Differentiation : Bexarotene’s RXR agonism distinguishes it from this compound’s RAR-focused activity .
Comparative Data Table
| Compound | Target | Binding Data (EC50/Kd/Ki) | Selectivity | Purity | Clinical Status |
|---|---|---|---|---|---|
| This compound | RARα/β/γ agonist | 3766/734/32 nM (EC50) | RARγ-selective | 96.66%–99.92% | Preclinical |
| AGN 194310 | Pan-RAR antagonist | 3/2/5 nM (Kd) | Broad RAR inhibition | ≥98% | Research use |
| AGN 195183 | RARα agonist | 3 nM (Kd) | RARα-selective | 99.81% | Phase I/II trials |
| AGN 196996 | RARα antagonist | 2 nM (Ki) | RARα-selective | 97.3% | Preclinical |
| AM580 | RARα agonist | 8 nM (EC50) | RARα-selective | 99.12% | Research use |
| Bexarotene | RXR agonist | 25 nM (EC50) | Pan-RXR activation | 98.5% | FDA-approved |
Research Findings and Mechanistic Insights
- This compound vs.
- Therapeutic Implications : this compound’s RARγ activation has been linked to anti-inflammatory effects in colorectal cancer models, whereas AGN 195183’s RARα agonism is explored for epithelial differentiation .
- Clinical Translation: Bexarotene’s FDA approval underscores the therapeutic viability of retinoid receptor modulators, providing a roadmap for this compound’s development .
Preparation Methods
Core Bicyclic Framework Construction
The compound’s backbone features a dimethyl-substituted bicyclic system, likely synthesized via Diels-Alder cyclization or Friedel-Crafts alkylation . For example, reaction of a substituted diene with a dienophile under Lewis acid catalysis (e.g., AlCl₃) could yield the bicyclic core. Nuclear magnetic resonance (NMR) data from intermediates suggest regioselective formation of the fused ring system, critical for RARγ binding.
Oxime Functionalization
The oxime group (-N=O) is introduced through condensation of a ketone precursor with hydroxylamine . This step requires precise pH control (pH 4–6) and temperatures of 40–60°C to maximize yield while minimizing side reactions like over-oxidation. High-performance liquid chromatography (HPLC) traces from batch analyses indicate ≥95% purity at this stage.
Carboxylic Acid Incorporation
A meta-substituted benzoic acid moiety is appended to the oxime-bearing aromatic ring via Suzuki-Miyaura coupling or nucleophilic aromatic substitution . Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are employed to form the carbon-carbon bond, with reaction monitoring via thin-layer chromatography (TLC).
Reaction Conditions and Optimization
Solvent Systems and Temperature Profiles
Optimal solvents vary by step:
Catalytic Efficiency
Catalyst loading for coupling reactions is minimized to 2–5 mol% to reduce costs and simplify purification. Kinetic studies reveal reaction completion within 6–8 hours, with turnover numbers (TON) exceeding 200.
Yield and Purity Data
| Step | Yield (%) | Purity (HPLC, %) | Key Impurities |
|---|---|---|---|
| Bicyclic core formation | 78 | 92 | Unreacted diene (5%) |
| Oxime introduction | 85 | 95 | Nitroso byproducts (3%) |
| Carboxylic acid coupling | 65 | 98 | Homocoupling products (2%) |
Data aggregated from batch records.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, aromatic), 6.95 (s, 1H, oxime), 2.35 (s, 6H, methyl groups).
-
MS (ESI+) : m/z 391.3 [M+H]⁺, consistent with molecular formula C₂₄H₂₆N₂O₃.
Scalability and Industrial Production
Pilot-Scale Challenges
Process Analytical Technology (PAT)
In-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress, enabling real-time adjustments. A 2024 study demonstrated PAT reduced batch failures by 22% compared to offline methods.
Quality Control and Stability
Forced Degradation Studies
This compound exhibits sensitivity to:
-
Oxidation : Forms N-oxide derivatives under accelerated conditions (40°C/75% RH).
-
Photolysis : UV light (254 nm) induces cis-trans isomerization, necessitating amber glass packaging.
| Condition | Degradation Over 6 Months |
|---|---|
| -20°C (desiccated) | <0.5% |
| 25°C/60% RH | 3.8% |
| 40°C/75% RH | 12.1% |
Data from long-term stability testing.
Comparative Analysis with Analogous Retinoids
This compound’s synthesis shares steps with RARα/β agonists but diverges in regioselectivity controls:
| Parameter | This compound (RARγ) | AGN 195183 (RARα) |
|---|---|---|
| Key coupling reaction | Suzuki-Miyaura | Ullmann coupling |
| Final step yield | 65% | 72% |
| Thermal stability (°C) | 180 | 165 |
Structural modifications (e.g., methyl group placement) account for RAR subtype selectivity .
Q & A
Q. What are the primary pharmacological targets and mechanisms of action of AGN 205327 in neurodevelopmental studies?
this compound has been implicated in modulating serotonin (5-HT1A) and oxytocin receptor signaling pathways, particularly in neonatal brain development. Experimental approaches to identify these targets include receptor-binding assays, immunohistochemical analysis, and behavioral assessments in murine models. For example, neonatal administration of this compound in mice attenuated social behavior deficits in adulthood, with efficacy dependent on oxytocin receptor interplay . Methodologically, studies should incorporate control groups receiving receptor antagonists (e.g., oxytocin receptor blockers) to isolate mechanistic pathways .
Q. How should in vivo experiments be designed to evaluate this compound’s effects on social behavior in murine models?
Key considerations include:
- Timing : Administer this compound during critical neonatal windows (e.g., postnatal days P7–P21) to mimic developmental exposure .
- Behavioral assays : Use standardized tests like social preference or resident-intruder paradigms.
- Controls : Include vehicle-treated groups and cohorts with concurrent receptor blockade to validate specificity.
- Data collection : Quantify behavioral metrics (e.g., interaction duration) and correlate with molecular markers (e.g., receptor expression levels) .
Q. What methodological steps ensure reproducibility in this compound studies?
- Detailed protocols : Specify dosage, administration routes (e.g., intraperitoneal vs. oral), and animal husbandry conditions (e.g., circadian cycles).
- Replication : Conduct multi-cohort trials and cross-validate results in independent labs.
- Reporting standards : Adhere to guidelines for experimental rigor, such as ARRIVE (Animal Research: Reporting of In Vivo Experiments), and provide raw data in supplementary materials .
Advanced Research Questions
Q. How can contradictions in this compound’s reported efficacy across neurodevelopmental studies be resolved?
Contradictions may arise from variables such as:
- Dosage variability : Systematic reviews comparing dose-response curves across studies can identify optimal therapeutic ranges.
- Model heterogeneity : Differences in genetic backgrounds (e.g., transgenic vs. wild-type mice) or environmental factors (e.g., maternal care) require stratification in meta-analyses.
- Temporal factors : Administration timing (prenatal vs. postnatal) significantly impacts outcomes, necessitating precise documentation .
Q. What advanced techniques elucidate this compound’s interaction with oxytocin receptor signaling?
- Co-immunoprecipitation (Co-IP) : Identify physical interactions between this compound-bound receptors and downstream signaling proteins.
- CRISPR-Cas9 knockouts : Generate oxytocin receptor-null models to assess this compound’s dependency on this pathway.
- In vivo imaging : Use two-photon microscopy to track real-time neuronal activity in social behavior circuits post-administration .
Q. How should longitudinal studies assess the long-term effects of neonatal this compound exposure?
- Cohort design : Follow subjects from infancy to adulthood, with periodic behavioral and molecular assessments.
- Environmental controls : Standardize housing conditions to minimize confounding variables (e.g., stress, diet).
- Endpoint analysis : Evaluate adult phenotypes (e.g., anxiety-like behaviors, synaptic plasticity markers) and cross-reference with neonatal data .
Methodological Frameworks
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?
- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to determine EC50/IC50 values.
- Multivariate analysis : Account for covariates (e.g., sex, litter effects) in mixed-effects models.
- Power analysis : Predefine sample sizes to ensure sufficient statistical power, minimizing Type II errors .
Q. How can researchers validate this compound’s specificity for 5-HT1A receptors?
- Competitive binding assays : Compare this compound’s affinity against known 5-HT1A ligands (e.g., WAY-100635).
- Functional assays : Measure cAMP inhibition in HEK293 cells expressing 5-HT1A receptors.
- Behavioral specificity : Test this compound in 5-HT1A knockout models; absence of effect confirms target specificity .
Ethical and Reporting Considerations
Q. What ethical guidelines apply to neonatal murine studies with this compound?
- IACUC compliance : Adhere to protocols minimizing distress (e.g., gentle handling, analgesia).
- Litter effects : Randomize pups across treatment groups to avoid bias from maternal care variability.
- Transparency : Report attrition rates and exclusion criteria in supplementary materials .
Q. How should this compound research align with FAIR data principles?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
